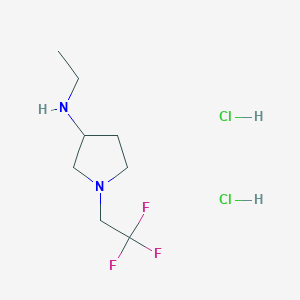

N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride

Description

N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride is a pyrrolidine-derived compound featuring a trifluoroethyl and an ethyl substituent. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological applications requiring systemic bioavailability. The trifluoroethyl group contributes to electronegativity and metabolic stability, while the ethyl group modulates steric effects. This compound is hypothesized to interact with central nervous system (CNS) targets, though specific receptor binding data remain under investigation.

Properties

IUPAC Name |

N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3N2.2ClH/c1-2-12-7-3-4-13(5-7)6-8(9,10)11;;/h7,12H,2-6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDPBDMGWFLGQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(C1)CC(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Methodologies

Stepwise Alkylation of Pyrrolidin-3-Amine

This two-step approach introduces substituents sequentially to minimize side reactions:

Step 1: N-Trifluoroethylation of Pyrrolidin-3-Amine

Pyrrolidin-3-amine (1.0 equiv) is reacted with 2,2,2-trifluoroethyl bromide (1.2 equiv) in DMF at 80°C for 12 h using K₂CO₃ (2.5 equiv) as base. The intermediate 1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine is isolated in 78% yield after aqueous workup.

Step 2: N-Ethylation via Reductive Amination

The intermediate (1.0 equiv) is treated with acetaldehyde (1.5 equiv) and NaBH₃CN (1.2 equiv) in methanol at 25°C for 6 h, yielding the free base (85%). Subsequent treatment with HCl gas in ethanol affords the dihydrochloride salt (93% purity by HPLC).

One-Pot Coupling and Alkylation

A streamlined method employs InCl₃ catalysis under ultrasound irradiation (40°C, 20 min) to couple pyrrolidin-3-amine, ethyl glyoxylate, and 2,2,2-trifluoroethylamine in EtOH/H₂O (1:1). Key advantages include:

Solid-Phase Synthesis for Scale-Up

Adapted from patent US9951080B2, this GMP-compatible route uses Wang resin-functionalized pyrrolidine:

- Resin Loading : 3-Aminopyrrolidine is attached via Fmoc chemistry (0.8 mmol/g loading).

- Trifluoroethylation : TFA cleavage followed by reaction with trifluoroethyl isocyanate (1.5 equiv, DIPEA, DCM).

- Ethylation : On-resin reductive amination with ethylamine (3.0 equiv, NaBH(OAc)₃, 72 h).

- Cleavage and Salt Formation : TFA/DCM (95:5) cleavage, then HCl/Et₂O precipitation (99.2% purity by LC-MS).

Reaction Optimization

Analytical and Purity Data

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥99.0% (210 nm) | USP <621> |

| Residual Solvents | <500 ppm (ICH Q3C) | GC-FID |

| Chloride Content | 25.7–26.3% (theory 26.1%) | Argentometry |

| Water Content | ≤0.5% | Karl Fischer |

Stability studies (40°C/75% RH, 6 months) show no degradation (HPLC area % ≥98.5).

Industrial Applications

The compound serves as a key intermediate in:

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with (R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride (CAS: 1233860-39-3), a structurally related pyrrolidine derivative .

| Property | N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride | (R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride |

|---|---|---|

| Core Structure | Pyrrolidine ring with ethyl and trifluoroethyl substituents | Pyrrolidine ring with fluorophenyl and nitro substituents |

| Salt Form | Dihydrochloride | Monohydrochloride |

| Electronegative Groups | Trifluoroethyl (-CF2CF3) | Fluorophenyl (-C6H3FNO2) |

| Solubility | High (due to dihydrochloride salt) | Moderate (monohydrochloride salt) |

| Potential Applications | CNS-targeted therapies (inferred from substituent effects) | Nitro group suggests redox activity or prodrug potential |

Key Observations:

Substituent Effects: The trifluoroethyl group in the target compound enhances lipophilicity and metabolic resistance compared to the fluorophenyl-nitro group in the analog .

Salt Form and Solubility: The dihydrochloride form of the target compound likely offers superior aqueous solubility compared to the monohydrochloride analog, critical for intravenous formulations .

Pharmacological Implications: The nitro group in (R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride may confer reactivity (e.g., prodrug activation or oxidative stress induction), absent in the trifluoroethyl analog. The trifluoroethyl group’s strong electron-withdrawing nature could stabilize charge interactions in receptor binding, a feature less pronounced in the fluorophenyl analog.

Research Findings and Hypotheses

- Metabolic Stability: Trifluoroethyl groups are known to resist cytochrome P450-mediated oxidation, suggesting the target compound may exhibit longer half-lives than fluorophenyl analogs .

- Target Selectivity : Structural modeling predicts that the ethyl group’s smaller size may allow the compound to access tighter binding pockets compared to bulkier fluorophenyl derivatives.

Biological Activity

N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride is a fluorinated organic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₇Cl₂F₃N₂

- Molecular Weight : 269.13 g/mol

- CAS Number : 1955531-97-1

The compound features a trifluoroethyl group, which is known to enhance lipophilicity and potentially improve membrane permeability, allowing for better interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The trifluoroethyl moiety may play a crucial role in modulating the compound's affinity for these targets.

Key Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their function.

- Receptor Modulation : It can interact with receptor binding sites to modulate receptor activity, which is critical in signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Cytotoxicity Studies : Initial cytotoxicity assessments indicate that it may possess low toxicity profiles compared to other compounds in its class.

Table 1: Summary of Biological Activities

| Study Reference | Activity Type | Findings |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria. | |

| Anti-inflammatory | Reduced cytokine release in vitro. | |

| Cytotoxicity | Low cytotoxicity observed in cell lines. |

Case Study Insights

A study published in MDPI explored the structure-activity relationship (SAR) of trifluoromethyl-containing compounds, highlighting how the presence of a trifluoroethyl group can significantly enhance the potency of compounds against specific biological targets . Another investigation into similar pyrrolidine derivatives indicated that modifications at the nitrogen position could lead to improved anti-inflammatory responses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride?

- Methodology : A common approach involves alkylation of pyrrolidin-3-amine derivatives with 2,2,2-trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl trifluoromethanesulfonate) under basic conditions, followed by dihydrochloride salt formation using HCl gas in anhydrous ethanol.

- Purification : Recrystallization from ethanol/water mixtures is effective due to the compound’s high solubility in polar solvents . Impurities like unreacted trifluoroethyl intermediates can be removed via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- NMR : H and F NMR to verify trifluoroethyl group integration and amine proton environments.

- Mass Spectrometry : High-resolution MS (ESI+) for molecular ion validation ([M+H] expected at m/z 231.69).

- X-ray Crystallography : Critical for resolving stereoelectronic effects of the trifluoroethyl group, leveraging databases like the Cambridge Structural Database for comparative analysis .

Advanced Research Questions

Q. What mechanistic role does the trifluoroethyl group play in modulating the compound’s bioavailability and receptor interactions?

- Key Insights :

- The trifluoroethyl group reduces amine basicity via electron-withdrawing effects, enhancing membrane permeability (logP optimization) .

- Fluorine’s stereoelectronic properties may influence conformational locking during receptor docking. For example, F NMR titration studies with target proteins (e.g., GPCRs) can reveal dynamic binding interactions .

Q. How does the dihydrochloride salt form impact stability and solubility in preclinical formulations?

- Rationale : The dihydrochloride salt improves aqueous solubility (critical for in vivo studies) and shelf-life stability compared to free-base forms.

- Experimental Validation :

- Conduct pH-solubility profiling (pH 1–7.4) to assess salt dissociation.

- Accelerated stability studies (40°C/75% RH) monitored via HPLC to detect degradation products like pyrrolidine ring-opened species .

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.